4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-TA and is a member of the triazole family of compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In vivo studies have demonstrated that the compound exhibits antitumor activity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments is its versatility. This compound can be used in various fields such as medicinal chemistry, biochemistry, and materials science. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine. One direction is the development of new derivatives of this compound with improved biological activity and selectivity. Another direction is the study of the compound's interaction with DNA and RNA and its potential applications in gene therapy. Additionally, the use of this compound as a building block for the synthesis of new functional materials is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is an important area of research in organic chemistry.
Synthesis Methods
The synthesis of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 2,4-dichlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. In biochemistry, it has been used as a probe to study the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In materials science, it has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(7(11)3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJXSBGFULLGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone |
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